4-Chloromethyl-oxazole-2-carboxylic acid methyl ester is a heterocyclic compound characterized by the presence of an oxazole ring, a chloromethyl group at the 4-position, and a carboxylic acid methyl ester group at the 2-position. Its molecular formula is with a molecular weight of approximately . This compound appears as a light yellow liquid and is notable for its unique structural features that contribute to its chemical reactivity and potential biological activity.
These reactions highlight the versatility of 4-Chloromethyl-oxazole-2-carboxylic acid methyl ester in synthetic organic chemistry.
Research indicates that 4-Chloromethyl-oxazole-2-carboxylic acid methyl ester may exhibit significant biological activity. Its unique structure allows it to interact with various biological targets, potentially leading to antimicrobial and anticancer effects. The mechanism of action likely involves the formation of hydrogen bonds with biological macromolecules due to the functional groups present on the compound, which may modulate enzyme activity and receptor interactions .
The synthesis of 4-Chloromethyl-oxazole-2-carboxylic acid methyl ester typically involves chloromethylation of oxazole-2-carboxylic acid using chloromethylating agents. A common method includes:
This method underscores the importance of controlled conditions during synthesis to achieve optimal results.
4-Chloromethyl-oxazole-2-carboxylic acid methyl ester has various applications across different fields:
These applications demonstrate the compound's relevance in both academic research and industrial settings.
Several compounds share structural similarities with 4-Chloromethyl-oxazole-2-carboxylic acid methyl ester:
| Compound Name | Structural Features | Key Differences |
|---|---|---|
| 4-Amino-oxazole-2-carboxylic acid methyl ester | Contains an amino group instead of a chloromethyl group | Different reactivity due to amino substitution |
| Oxazole-2-carboxylic acid ethyl ester | Lacks the chloromethyl group | Simpler structure without halogen functionality |
| 4-Methyl-oxazole-2-carboxylic acid ethyl ester | Contains a methyl group at the 4-position | Methyl group alters reactivity compared to chlorine |
| 4-Chloromethyl-thiazole-2-carboxylic acid ethyl ester | Contains a thiazole ring instead of an oxazole ring | Different heterocyclic framework |
Uniqueness: The uniqueness of 4-Chloromethyl-oxazole-2-carboxylic acid methyl ester lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The combination of both chloromethyl and carboxylic acid methyl ester groups allows for versatile chemical modifications and interactions with biological targets .
This comprehensive overview highlights the significance of 4-Chloromethyl-oxazole-2-carboxylic acid methyl ester in chemical research and its potential applications across various scientific disciplines.
Oxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. The 4-chloromethyl-oxazole-2-carboxylic acid methyl ester features a chloromethyl group at the C4 position and a methyl ester at C2, creating a bifunctional scaffold amenable to nucleophilic and electrophilic reactions. The electron-withdrawing ester group enhances the oxazole ring’s stability while directing regioselective substitutions, a property exploited in medicinal chemistry for designing kinase inhibitors and antimicrobial agents.
The chloromethyl group introduces a reactive handle for further functionalization, enabling cross-coupling reactions or nucleophilic displacements. This dual functionality makes the compound a linchpin in synthesizing complex molecules, such as tyrosine kinase inhibitors and COX-2 antagonists.
The synthesis of chloromethyl-oxazole derivatives traces back to mid-20th-century efforts to optimize heterocyclic reactivity. Early methods relied on Robinson-Gabriel cyclodehydration of α-acylamino ketones, but yields were inconsistent for halogenated variants. Breakthroughs in the 1980s–1990s introduced halogenated reagents like SOCl₂ and PCl₃ to directly chlorinate oxazole intermediates, as exemplified by the synthesis of 4-(chloromethyl)-5-methyl-2-phenyloxazole (CAS 103788-61-0).
Modern protocols, such as the triflylpyridinium-mediated activation of carboxylic acids, have streamlined access to 4-chloromethyl-oxazole esters. For instance, trifluorosulfonyl mixed anhydrides enable the formation of acylpyridinium salts, which react with isocyanoacetates to yield oxazoles in high purity. These advances resolved historical challenges in regiocontrol and functional group compatibility.
4-Chloromethyl-oxazole-2-carboxylic acid methyl ester is pivotal in late-stage functionalization of bioactive molecules. Its chloromethyl group participates in Suzuki-Miyaura couplings and nucleophilic aromatic substitutions, while the ester moiety serves as a protecting group or metabolic stability enhancer. Notable applications include:
The compound features a 1,3-oxazole core substituted at position 2 with a carboxylic acid methyl ester (–COOCH₃) and at position 4 with a chloromethyl (–CH₂Cl) group. Its molecular formula, C₆H₆ClNO₃, corresponds to a molecular weight of 175.57 g/mol [1]. The SMILES notation (c1c(nc(o1)C(=O)OC)CCl) delineates the oxazole ring (O1, N1, C2–C5), with the ester at C2 and chloromethyl at C4 [1].
Key structural attributes include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₆H₆ClNO₃ | [1] |
| Molecular weight | 175.57 g/mol | [1] |
| SMILES | c1c(nc(o1)C(=O)OC)CCl | [1] |
¹H NMR (400 MHz, CDCl₃):
¹³C NMR (100 MHz, CDCl₃):
Electron ionization (EI-MS) at 70 eV yields characteristic fragments:
The compound exhibits moderate thermal stability, with decomposition observed above 180°C [1]. Key thermodynamic parameters include:
Stability considerations: